molecular formula C22H24N2 B11938891 2-(4-Ethylphenyl)-4-(1-piperidinyl)quinoline CAS No. 853328-26-4

2-(4-Ethylphenyl)-4-(1-piperidinyl)quinoline

Cat. No.: B11938891
CAS No.: 853328-26-4
M. Wt: 316.4 g/mol
InChI Key: OMRCVMBSSWALBY-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)-4-(1-piperidinyl)quinoline is an organic compound with the molecular formula C22H24N2 and a molecular weight of 316.44 g/mol . It features a quinoline core, a scaffold recognized in medicinal chemistry for its bioactive potential, particularly as a bacterial DNA gyrase inhibitor . DNA gyrase is a essential bacterial enzyme and a prominent target for antibiotic development . The structural motif of substituting the 4-position of the quinoline ring with a piperidine group, as seen in this compound, is a common feature in molecules designed to investigate antimicrobial activity and enzyme inhibition . Researchers can utilize this compound as a key intermediate or building block in the synthesis of novel quinoline derivatives for antibacterial studies . It is provided as a solid and should be stored according to standard laboratory practices for chemical reagents. This product is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

853328-26-4

Molecular Formula

C22H24N2

Molecular Weight

316.4 g/mol

IUPAC Name

2-(4-ethylphenyl)-4-piperidin-1-ylquinoline

InChI

InChI=1S/C22H24N2/c1-2-17-10-12-18(13-11-17)21-16-22(24-14-6-3-7-15-24)19-8-4-5-9-20(19)23-21/h4-5,8-13,16H,2-3,6-7,14-15H2,1H3

InChI Key

OMRCVMBSSWALBY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N4CCCCC4

Origin of Product

United States

Preparation Methods

Friedländer Quinoline Synthesis

The Friedländer reaction involves cyclization between an o-aminobenzaldehyde derivative and a ketone. For the target compound:

  • Starting Materials : 2-Amino-4-ethylbenzaldehyde and a β-diketone (e.g., pentan-2,3-dione).

  • Catalyst : Polyphosphoric acid (PPA) or sulfuric acid under solvent-free conditions.

  • Conditions : Heating at 90°C for 1–2 hours.

  • Yield : Up to 82% for analogous quinolines.

Mechanism :
The aldehyde and ketone undergo condensation, followed by cyclization and dehydration to form the quinoline core.

Pfitzinger Reaction

This method uses isatin derivatives and ketones to form quinoline-4-carboxylic acids. A modified approach for This compound :

  • Starting Materials : Isatin and 4-ethylacetophenone.

  • Base : Sodium hydroxide or potassium hydroxide in ethanol.

  • Conditions : Reflux for 6–8 hours.

  • Yield : ~60–70% for related compounds.

Mechanism :
Isatin reacts with the ketone via a Skraup-like cyclization, forming the quinoline-4-carboxylate intermediate.

Method Catalyst Solvent Temperature Yield
FriedländerPPASolvent-free90°C82%
PfitzingerNaOHEthanolReflux60–70%

Introduction of the Piperidine Group

The piperidine moiety is introduced at the 4-position via nucleophilic aromatic substitution (NAS) or coupling reactions .

Nucleophilic Aromatic Substitution

For quinolines with a leaving group (e.g., Cl, Br) at the 4-position:

  • Starting Material : 4-Chloro-2-(4-ethylphenyl)quinoline.

  • Reagent : Piperidine.

  • Conditions : DMF or DCM with K₂CO₃ at 80–100°C.

  • Yield : 70–85% for analogous compounds.

Mechanism :
The piperidine acts as a nucleophile, displacing the halide in an SNAr reaction.

Reductive Amination

For quinolines with a 4-ketone group:

  • Starting Material : 4-Oxo-2-(4-ethylphenyl)quinoline.

  • Reagents : Piperidine, NaBH₃CN, or NaBH₄.

  • Conditions : Methanol, room temperature.

  • Yield : 60–75%.

Mechanism :
The ketone reacts with piperidine to form an imine intermediate, which is reduced to the secondary amine.

Method Reagents Conditions Yield
NASPiperidine, K₂CO₃DMF, 80°C, 2 hours70–85%
Reductive AminationPiperidine, NaBH₃CNMeOH, RT, 12 hours60–75%

Alternative Approaches

Suzuki Coupling

For introducing aryl groups, though less relevant here:

  • Starting Material : 4-Bromo-2-(4-ethylphenyl)quinoline.

  • Reagents : Piperidine boronic ester, Pd(PPh₃)₄.

  • Conditions : DME/H₂O, 80°C.

  • Yield : 50–60%.

Microwave-Assisted Synthesis

Challenges and Solutions

Challenge Solution Reference
Low yields in NASUse polar aprotic solvents (DMF)
Side reactions in couplingEmploy microwave irradiation
Purification difficultiesAutomated column chromatography

Chemical Reactions Analysis

Oxidation Reactions

Quinoline derivatives are susceptible to oxidation, particularly at positions adjacent to electron-rich substituents like the piperidine ring. Oxidation can alter the compound’s redox properties and reactivity:

  • Oxidizing Agents : KMnO₄, H₂O₂, or other strong oxidizers.

  • Conditions : Acidic or basic media, controlled temperature.

  • Outcomes : Formation of oxidized derivatives (e.g., quinoline N-oxide or cleavage products).

Alkylation at the Piperidine Ring

The piperidine nitrogen in the compound undergoes alkylation via:

  • Reagents : Alkyl halides (e.g., methyl iodide) or alkylating agents in the presence of a base (e.g., NaH).

  • Conditions : Aprotic solvents (e.g., DMF), room temperature.

  • Products : Quaternary ammonium salts, enhancing hydrophilicity and potential biological activity.

Reaction Type Reagents Conditions Outcome
AlkylationR-X (R = alkyl)Base (e.g., NaH), DMFQuaternary ammonium salt

Electrophilic Substitution

The aromatic quinoline core undergoes electrophilic substitution, influenced by substituents:

  • Electrophiles : Nitration (NO₂⁺), sulfonation (SO₃H⁺), or halogenation (Cl⁺).

  • Directing Effects : The 4-ethylphenyl group may act as an activating meta-director, while the piperidine ring (as a strong activating group) directs electrophiles ortho/para to itself.

  • Conditions : Acidic media (e.g., concentrated H₂SO₄ for nitration).

Computational Insights

Density Functional Theory (DFT) studies on analogous compounds reveal:

  • Reactivity Sites : Noncovalent interactions (e.g., hydrogen bonding) and molecular electrostatic potential maps highlight regions of high chemical reactivity .

  • Thermodynamic Properties : Calculated Gibbs free energy changes for reactions involving the quinoline core.

Reaction Optimization

Key factors influencing reaction efficiency:

  • Solvent Selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance electrophilicity and stabilize intermediates.

  • Temperature Control : Higher temperatures accelerate cyclization (e.g., Friedländer synthesis) but may degrade sensitive substituents.

  • Catalyst Choice : Polyphosphoric acid (PPA) improves condensation efficiency in Friedländer reactions .

Scientific Research Applications

Pharmacological Properties

The compound exhibits significant antidepressant potential , as indicated by its ability to reverse hypothermia and catalepsy in experimental models. It demonstrates anti-tremor activity, which is characteristic of existing antiparkinsonian agents, suggesting its utility in treating both depression and parkinsonism with depressive symptoms. The compound's pharmacological profile includes:

  • Anti-reserpine activity : Reversal of hypothermia and catalepsy.
  • Anti-tetrabenazine activity : Reversal of ptosis.
  • Inhibition of brain noradrenaline turnover : Suggestive of its mechanism in mood regulation.
  • Low toxicity profile : Comparable to or slightly weaker than imipramine, making it a candidate for safer antidepressant therapies .

Synthesis and Structure-Activity Relationship

The synthesis of 2-(4-Ethylphenyl)-4-(1-piperidinyl)quinoline typically involves several chemical reactions that allow for the construction of the quinoline core with specific substitutions that enhance biological activity. The structure-activity relationship (SAR) studies highlight that modifications to the piperidinyl and ethylphenyl groups can significantly influence the compound's efficacy and selectivity towards biological targets.

Comparative Analysis with Related Compounds

A comparative analysis of related compounds reveals structural similarities that impact their biological activities:

Compound NameKey Differences
2-PhenylquinolineLacks piperidinyl group; less versatile biologically
4-(1-Piperidinyl)quinolineLacks 4-ethylphenyl group; may affect binding affinity
2-(4-Methylphenyl)-4-(1-piperidinyl)quinolineContains methyl instead of ethyl; affects reactivity and biological activity

This table illustrates how slight variations in structure can lead to significant differences in pharmacological properties.

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in preclinical settings:

  • Antidepressant Efficacy : In animal models, the compound demonstrated a robust antidepressant effect comparable to established medications like imipramine, with additional benefits for patients experiencing parkinsonism-related depression .
  • Neuroprotective Effects : Research indicates potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases alongside mood disorders .

Future Directions and Clinical Implications

Given its promising pharmacological profile, further research into this compound is warranted. Future studies should focus on:

  • Clinical Trials : Evaluating safety and efficacy in human subjects.
  • Mechanistic Studies : Understanding the precise pathways through which it exerts its effects.
  • Formulation Development : Exploring different delivery methods to enhance bioavailability and therapeutic outcomes.

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)-4-(1-piperidinyl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below highlights key structural differences and physicochemical properties of 2-(4-Ethylphenyl)-4-(1-piperidinyl)quinoline and related analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
This compound 4-Ethylphenyl (C2), Piperidine (C4) C22H24N2 316.45 Ethyl group enhances lipophilicity; piperidine may improve CNS penetration
2-Phenyl-4-[2-(4-piperidinyl)ethyl]quinoline Phenyl (C2), Piperidinyl-ethyl (C4) C22H24N2 316.45 Extended ethyl linker may increase steric bulk, affecting binding kinetics
7-Chloro-N-[(1-ethyl-4-piperidinyl)methyl]-4-quinolinamine Chloro (C7), Ethyl-piperidinyl-methylamino (C4) C19H25ClN3 330.88 Chlorine adds electron-withdrawing effects; potential antimicrobial activity
4-Methyl-2-(piperidin-1-yl)quinoline Methyl (C4), Piperidine (C2) C15H18N2 226.32 Compact structure with higher solubility; reduced steric hindrance
6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline Chloro (C6), Piperidine (C4), Pyrrolidine (C2) C18H21ClN3 314.84 Dual heterocycles (piperidine/pyrrolidine) may enhance multitarget activity
2-(4-Ethoxyphenyl)-4-[(4-methylpiperidinyl)carbonyl]quinoline Ethoxyphenyl (C2), Methylpiperidinyl-carbonyl (C4) C24H25N2O2 379.47 Ethoxy group improves metabolic stability; carbonyl linker modifies electronic properties

Key Research Findings

  • Piperidine vs. Morpholine : Piperidine’s six-membered ring provides better conformational flexibility for receptor binding compared to morpholine’s oxygen-containing ring .
  • Substituent Effects : Ethylphenyl groups enhance lipophilicity (logP ~3.5), favoring blood-brain barrier penetration, while ethoxy groups (e.g., in 2-(4-ethoxyphenyl) derivatives) increase metabolic half-life .
  • Biological Screening: Quinoline derivatives with dual heterocycles (e.g., piperidine-pyrrolidine) show broader activity spectra, likely due to multitarget interactions .

Biological Activity

2-(4-Ethylphenyl)-4-(1-piperidinyl)quinoline is a complex organic compound belonging to the quinoline family. Its unique structure, which includes a quinoline core substituted with an ethylphenyl group and a piperidine moiety, has attracted significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, synthesis methods, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N. The compound's structure allows it to undergo various chemical reactions, including electrophilic aromatic substitution and nucleophilic attacks, typical for quinoline derivatives. The presence of the piperidine group enhances its reactivity due to the basic nitrogen atom, which can participate in further transformations.

1. Cholinesterase Inhibition

Research indicates that compounds similar to this compound exhibit cholinesterase inhibitory activity, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease (AD). Molecular docking studies have shown that this compound interacts with acetylcholinesterase (AChE), suggesting potential efficacy as an inhibitor .

Table 1: Cholinesterase Inhibition Potency

Compound NameIC50 (μM)Mechanism of Action
This compoundTBDAChE Inhibitor
Donepezil<20AChE Inhibitor

2. Antimalarial Activity

The compound has been evaluated for its antiplasmodium activity against chloroquine-sensitive and -resistant strains of Plasmodium falciparum. Preliminary results indicate potent activity in the nanomolar range without significant cytotoxicity, making it a candidate for further development as an antimalarial agent .

Table 2: Antiplasmodium Activity

StrainConcentration Tested (nM)Activity
NF54 (CQ-sensitive)TBDPotent
K1 (CQ-resistant)TBDPotent

3. Binding Affinity Studies

Interaction studies have focused on the binding affinities of this compound with various receptors and enzymes. It has been noted for its ability to bind competitively at benzodiazepine receptors, indicating potential anxiolytic properties .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including microwave-assisted synthesis and traditional organic synthesis techniques. These methods allow for the efficient generation of this compound and its derivatives.

Case Studies

Several studies have evaluated the biological activity of quinoline derivatives containing piperidine moieties. For instance, one study synthesized a library of quinoline thiosemicarbazones with piperidine groups and assessed their AChE inhibitory potential. The results indicated that structural modifications significantly influenced biological activity .

Q & A

Q. Critical Conditions :

  • Catalyst Optimization : Use Pd(PPh₃)₄ for Suzuki coupling (yield: 65–85%) .
  • Solvent Effects : DMF enhances nucleophilicity in substitution reactions .
  • Temperature Control : Cyclization reactions require precise heating (110–130°C) to avoid side products .

Advanced: How can computational methods predict the biological activity of quinoline derivatives like this compound?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions between the compound and target proteins (e.g., acetylcholinesterase for Alzheimer’s research) . Validate docking poses with crystallographic data from similar quinoline-protein complexes .
  • QSAR Modeling : Train models using descriptors (logP, polar surface area) and bioactivity data from analogs (e.g., 2-arylethenylquinolines) to predict IC₅₀ values .
  • ADMET Prediction : Tools like SwissADME assess bioavailability, blood-brain barrier penetration, and metabolic stability based on substituent effects (e.g., piperidine’s impact on solubility) .

Basic: What spectroscopic techniques are recommended for characterizing the structural purity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., ethylphenyl at C2, piperidinyl at C4) via chemical shifts (δ 7.2–8.5 ppm for aromatic protons; δ 2.5–3.5 ppm for piperidine protons) .
  • FT-IR : Identify functional groups (C=N stretch at ~1600 cm⁻¹; C-H bending of ethyl groups at ~1375 cm⁻¹) .
  • HRMS : Validate molecular weight (C₂₂H₂₃N₂: theoretical m/z 315.1861) .

Advanced: What strategies resolve contradictions between theoretical predictions and experimental data in biological activity studies?

Methodological Answer:

  • Dose-Response Reassessment : Re-test activity across a broader concentration range to identify non-linear effects .
  • Metabolite Profiling : Use LC-MS to detect degradation products or active metabolites that may explain discrepancies .
  • Crystallographic Validation : Compare docking poses with X-ray structures of target proteins (e.g., Mycobacterium tuberculosis enzymes for antitubercular activity) to refine computational models .

Basic: How can researchers validate the crystallinity and molecular conformation of this quinoline derivative?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (solvent: DCM/hexane) and analyze to confirm bond angles, torsional strain, and packing motifs .
  • Powder XRD (PXRD) : Compare experimental diffractograms with simulated patterns from SCXRD data to assess phase purity .
  • Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures to infer stability and crystallinity (e.g., sharp weight loss indicates high purity) .

Advanced: What multi-step optimization approaches enhance the solubility and bioavailability of similar quinoline-based compounds?

Methodological Answer:

  • Salt Formation : Synthesize hydrochloride or phosphate salts (e.g., reaction with HCl in ethanol) to improve aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) at the piperidine nitrogen to enhance permeability .
  • Co-Crystallization : Use co-formers like succinic acid to modify crystal lattice dynamics and dissolution rates .

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